molecular formula C20H11NO5 B5542106 2-{[5-(2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione

2-{[5-(2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione

Cat. No.: B5542106
M. Wt: 345.3 g/mol
InChI Key: KBRIBOGYMBDVCO-UHFFFAOYSA-N
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Description

2-{[5-(2-Nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione is a nitro-substituted indene-dione derivative featuring a furan ring linked via a methylene group to the indene-dione core.

Properties

IUPAC Name

2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11NO5/c22-19-13-5-1-2-6-14(13)20(23)16(19)11-12-9-10-18(26-12)15-7-3-4-8-17(15)21(24)25/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRIBOGYMBDVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione , often referred to as an indene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of the compound is C18H13N1O3C_{18}H_{13}N_{1}O_{3}. The structure features a furan moiety and a nitrophenyl group, which are critical for its biological interactions. The presence of the nitro group is known to enhance the compound's reactivity and potential bioactivity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that 2-{[5-(2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione displays significant antimicrobial properties against various bacterial strains. For instance, it has been effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its therapeutic potential .
  • Anti-inflammatory Effects : Preliminary studies suggest that this indene derivative may possess anti-inflammatory properties. It appears to inhibit key inflammatory pathways, which could make it beneficial in treating inflammatory conditions .
  • Anticancer Potential : There is emerging evidence that compounds similar to 2-{[5-(2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione exhibit cytotoxic effects on cancer cell lines. Mechanistic studies indicate that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the furan and nitrophenyl groups allows for interaction with various enzymes involved in metabolic pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation .
  • DNA Interaction : Some studies suggest that the compound can intercalate with DNA, disrupting replication and transcription processes in rapidly dividing cells, which is particularly relevant in cancer therapy .

Case Studies

Several case studies have illustrated the potential applications of 2-{[5-(2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione:

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations significantly lower than those required for traditional antibiotics .
  • Cytotoxicity Against Cancer Cells : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells after treatment .
  • Anti-inflammatory Activity : In a rodent model of inflammation, administration of the compound resulted in reduced paw edema compared to control groups. Histological examinations showed decreased infiltration of inflammatory cells .

Data Table Summary

Biological ActivityObservations/ResultsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; MIC values lower than traditional antibiotics
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryReduces paw edema in rodent models; decreases inflammatory cell infiltration
AnticancerInduces apoptosis in cancer cell lines; dose-dependent cytotoxicity observed

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of indene-dione derivatives with varying substituents and linking groups. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Evidence Source
2-[(2-Nitrophenyl)methylene]-1H-indene-1,3(2H)-dione C₁₆H₉NO₄ 279.25 Direct 2-nitrophenyl linkage 15875-61-3
2-[(2-Chloro-5-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione C₁₆H₈ClNO₄ 313.69 Chloro and nitro groups on phenyl 862649-84-1
2-(2-Furylmethylene)-1H-indene-1,3(2H)-dione C₁₄H₈O₃ 224.22 Unsubstituted furan ring 29874-41-7
2-[(E)-3-(2-Nitrophenyl)-2-propenylidene]-1H-indene-1,3(2H)-dione C₁₈H₁₁NO₄ 305.28 Propenylidene linker with nitro group 554436-81-6
Diphacinone (2-(Diphenylacetyl)-1H-indene-1,3(2H)-dione) C₂₃H₁₆O₃ 340.38 Diphenylacetyl group 82-66-6

Key Observations :

  • Chlorine in ’s compound increases molecular weight and may alter solubility .
  • Linker Diversity : The propenylidene group in introduces conformational flexibility compared to the rigid methylene bridge, possibly affecting molecular packing and crystallization behavior .

Spectral and Analytical Data

While direct spectral data for the target compound is unavailable, insights can be drawn from related structures:

  • 13C-NMR : reports δ 147.14 ppm for the nitro-substituted carbon in an indole-fused compound, indicative of strong deshielding due to the nitro group .
  • HRMS : High-resolution mass spectrometry (HRMS) data for analogs (e.g., : m/z 253.0979 for C₁₅H₁₃N₂O₂) confirms molecular formulae and purity, a critical step in characterizing such derivatives .

Stability and Commercial Availability

  • Stability : Nitro groups confer sensitivity to light and heat, necessitating storage in dark, cool conditions. ’s compound is listed as discontinued, possibly due to stability challenges .
  • Commercial Status : and highlight the commercial availability of 2-[(2-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione, while the target compound’s analogs (e.g., ) remain niche research chemicals .

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